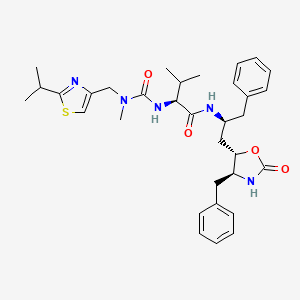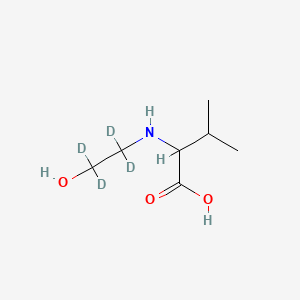
N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4, also known as DMAPP-d4, is a deuterated analog of the DMAPP compound. DMAPP-d4 is a useful tool in scientific research as it can be used as a tracer molecule to study the metabolism and pharmacokinetics of DMAPP in vivo.
Mécanisme D'action
N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 acts as a tracer molecule and does not have any known direct mechanism of action. It is used to study the metabolism and pharmacokinetics of DMAPP in vivo.
Biochemical and Physiological Effects:
N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 does not have any known biochemical or physiological effects. It is a stable deuterated analog of DMAPP and is used as a tracer molecule in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 in lab experiments include its stability, specificity, and sensitivity. N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 is a stable deuterated analog of DMAPP, which makes it a reliable tracer molecule. It is also specific and sensitive, which allows for accurate measurements of DMAPP metabolism and pharmacokinetics in vivo. The limitations of using N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 in lab experiments include its cost and availability. N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 is a specialized compound that may not be readily available or affordable for some research labs.
Orientations Futures
There are several future directions for the use of N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 in scientific research. One potential application is in the development of new drugs that target the biosynthesis of isoprenoids. DMAPP is an important intermediate in the biosynthesis of isoprenoids, which are essential for cell growth and function. By studying the metabolism and pharmacokinetics of DMAPP using N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4, researchers can identify new targets for drug development. Another potential application is in the study of metabolic disorders. DMAPP is involved in the biosynthesis of isoprenoids, which are important for various cellular processes. By studying the metabolism of DMAPP using N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4, researchers can gain insights into the role of isoprenoids in metabolic disorders such as diabetes and obesity.
Méthodes De Synthèse
The synthesis of N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 involves the reaction of deuterated formaldehyde with diphenylmethylamine and 2,4,5,6-tetramethylpyridine in the presence of a catalyst. The resulting product is a deuterated analog of DMAPP.
Applications De Recherche Scientifique
N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 has various scientific research applications, including metabolic studies, pharmacokinetic studies, and drug discovery. DMAPP is an important intermediate in the biosynthesis of isoprenoids, which are essential for cell growth and function. N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 can be used as a tracer molecule to study the metabolism of DMAPP in vivo, which can provide insights into the biosynthesis of isoprenoids and their role in various cellular processes.
Propriétés
IUPAC Name |
1,1-diphenyl-N-[(2,4,5,6-tetradeuteriopyridin-3-yl)methyl]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)21-15-16-8-7-13-20-14-16/h1-14H,15H2/i7D,8D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEGDIGUUSEGQT-ZZRPVTOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])CN=C(C2=CC=CC=C2)C3=CC=CC=C3)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661941 |
Source


|
| Record name | 1,1-Diphenyl-N-{[(~2~H_4_)pyridin-3-yl]methyl}methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 | |
CAS RN |
1020719-40-7 |
Source


|
| Record name | 1,1-Diphenyl-N-{[(~2~H_4_)pyridin-3-yl]methyl}methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)
![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)
![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)







